1-Naphthalenol, 4-(1-naphthalenylazo)-
Description
1-Naphthalenol, 4-(1-naphthalenylazo)- (CAS 2653-72-7), commonly known as Solvent Brown 5, is an azo dye characterized by a naphthalenylazo group substituted at the 4-position of 1-naphthalenol . Its molecular formula is C₂₀H₁₄N₂O, with a complex structure featuring two fused aromatic rings, contributing to its stability and hydrophobic nature. This compound is primarily utilized as a solvent dye in industrial applications due to its ability to dissolve in non-polar media .
Properties
CAS No. |
2653-72-7 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-13-12-19(16-9-3-4-10-17(16)20)22-21-18-11-5-7-14-6-1-2-8-15(14)18/h1-13,23H |
InChI Key |
NSWKKBKROCMOHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)O |
Other CAS No. |
2653-72-7 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Applications
1. Chromatography
1-Naphthalenol, 4-(1-naphthalenylazo)- is employed in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its unique properties allow for the effective resolution of complex mixtures, enhancing the sensitivity and specificity of analytical methods .
2. Colorimetric Analysis
The compound is used in colorimetric assays to detect specific analytes based on the intensity of the color produced upon reaction with target substances. This method is particularly useful in biochemical assays where quantification is required .
Dye Manufacturing
1. Textile Industry
As an azo dye, 1-naphthalenol, 4-(1-naphthalenylazo)- is utilized in the textile industry for dyeing fabrics. Its vibrant color and stability make it suitable for various materials, contributing to the aesthetic appeal of textiles .
2. Pigment Production
The compound serves as a precursor for producing pigments used in plastics and coatings. The azo linkage provides excellent colorfastness and resistance to fading under light exposure .
Biological and Environmental Studies
1. Toxicological Assessments
Research has indicated that azo dyes can undergo metabolic reduction in biological systems, leading to the release of potentially harmful amines. Studies are ongoing to evaluate the environmental impact and safety of such compounds, including 1-naphthalenol, 4-(1-naphthalenylazo)- .
2. Biodegradability Studies
Investigations into the biodegradability of this compound are crucial for assessing its environmental footprint. Research suggests that while some azo dyes are resistant to degradation, others can be broken down by microbial action, leading to less harmful byproducts .
Case Studies
Case Study 1: HPLC Application
A study conducted using HPLC demonstrated the effectiveness of 1-naphthalenol, 4-(1-naphthalenylazo)- in separating components in a complex mixture containing various aromatic compounds. The results showed high resolution and reproducibility, confirming its utility in analytical chemistry .
Case Study 2: Toxicological Impact
A comprehensive assessment evaluated the toxicological effects of several azo dyes, including 1-naphthalenol, 4-(1-naphthalenylazo)-. The findings highlighted concerns regarding mutagenicity and potential carcinogenicity associated with exposure to certain metabolites produced during degradation processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo compounds sharing the naphthalenol backbone but differing in substituents or azo-group positions are compared below.
Structural and Functional Differences
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and reactivity, whereas bulky groups (e.g., naphthalenyl in ) enhance hydrophobicity and thermal stability.
- Positional Isomerism: The hydroxyl group in 1-naphthalenol derivatives (e.g., 1-(4-hydroxyphenylazo)-2-naphthalenol ) alters hydrogen-bonding capacity compared to 4-substituted isomers, affecting solubility and spectral properties.
Physicochemical Properties
Notes:
- The logP value of 5.614 for the chlorophenyl analog suggests high hydrophobicity, consistent with solvent dye applications.
- Thermodynamic data (e.g., ΔfH°gas) are calculated using the Joback method, indicating stability under gaseous conditions .
Analytical Challenges
- Chromatographic Separation: Isomeric azo compounds (e.g., 1-naphthalenol vs. 2-naphthalenol derivatives) show similar retention indices on GC/MS, requiring specialized columns (e.g., DB-17) for resolution .
- Spectral Confirmation : Structural confirmation relies on IR and ¹H NMR, as seen in synthesized naphtho[1,2-b]pyrazole derivatives .
Preparation Methods
Overview of the Compound and Its Synthesis Context
1-Naphthalenol, 4-(1-naphthalenylazo)- belongs to the class of azo compounds widely used in dye chemistry. The synthesis typically involves:
- Preparation of diazonium salts from primary aromatic amines.
- Coupling reactions of diazonium salts with phenolic compounds such as 1-naphthol.
- Hydroxylation steps or sulfonation to introduce functional groups enhancing solubility and reactivity.
The azo bond formation is critical for the chromophoric properties of the dye, and the position of hydroxyl groups influences the coupling site and dye characteristics.
Preparation of 1-Naphthol: A Key Intermediate
Since 1-naphthol is a primary building block for 1-Naphthalenol, 4-(1-naphthalenylazo)-, its efficient preparation is essential. A recent and industrially viable method involves direct hydroxylation of naphthalene catalyzed by pigment green B, as follows:
| Step | Conditions | Reactants & Ratios | Key Observations |
|---|---|---|---|
| Mixing | Naphthalene, acetonitrile solvent, pigment green B catalyst | Mass ratio: naphthalene: H₂O₂: acetonitrile: pigment green B = 0.26 : 1.5–5 : 13–30 : 0.005–0.03 | Catalyst is cheap and industrially available |
| Heating | 45–75 °C | - | Mild temperature favors selectivity |
| Addition | Gradual addition of H₂O₂ over 0.5–3 hours | H₂O₂ as hydroxylation reagent | Controlled oxidation |
| Reaction Time | 4–18 hours | - | Ensures conversion to 1-naphthol |
| Workup | Cooling, filtration to remove catalyst, solvent recovery | - | High purity 1-naphthol obtained |
Yields and Efficiency Examples:
| Experiment | Temp (°C) | Catalyst (g) | Acetonitrile (g) | H₂O₂ (g) | Reaction Time (h) | Naphthalene Conversion (%) | 1-Naphthol Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 75 | 0.01 | 18 | 2 | 5 | 30.2 | 18.3 |
| 2 | 45 | 0.03 | 30 | 5 | 18 | 40.3 | 15.3 |
| 3 | 55 | 0.005 | 13 | 1.5 | 15 | 38.7 | 17.2 |
This method offers advantages over traditional sulfonation or alkylation routes, including simpler operation, lower pollution, and cost-effectiveness, making it suitable for industrial scale production.
Diazotization and Azo Coupling to Form 1-Naphthalenol, 4-(1-naphthalenylazo)-
The azo linkage formation involves the following key steps:
- Diazotization of 1-naphthylamine: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions.
- Coupling Reaction: The diazonium salt couples with 1-naphthol at the 4-position to form the azo compound.
The mechanism includes:
- Nitrosation of the amine to form an N-nitroso intermediate.
- Tautomerization to diazo hydroxide.
- Protonation and elimination of water to yield the diazonium salt.
- Electrophilic substitution on the phenolic ring of 1-naphthol to form the azo bond.
This process is well-documented in azo dye synthesis literature and is critical for color development in the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents & Conditions | Advantages |
|---|---|---|---|
| Direct Hydroxylation | Naphthalene + H₂O₂ catalyzed by pigment green B | Acetonitrile solvent, 45–75 °C, 4–18 h reaction | Simple, green, industrially feasible |
| Diazotization | 1-Naphthylamine + NaNO₂ + HCl (cold) | Generates diazonium salt | Essential for azo bond formation |
| Azo Coupling | Diazonium salt + 1-naphthol | Acidic or neutral medium, controlled pH | Produces azo linkage at 4-position |
| Sulfonation (optional) | 1-Naphthol + Sulfuric acid | Heating, hydrolysis, acid precipitation | Improves solubility and dye properties |
Research Findings and Industrial Relevance
- The pigment green B catalyzed hydroxylation method represents a significant advancement in 1-naphthol synthesis, offering a cost-effective and environmentally friendly alternative to traditional sulfonation or alkylation routes.
- Diazotization and azo coupling remain the cornerstone of azo dye synthesis, with careful control of reaction conditions ensuring high purity and yield of the azo compound.
- Sulfonation and further modifications tailor the dye properties for specific industrial applications, such as textile dyeing and pigment production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Naphthalenol, 4-(1-naphthalenylazo)-, and how can reaction conditions be optimized?
- Methodology : Azo compounds like 1-Naphthalenol derivatives are typically synthesized via diazotization of an aromatic amine followed by coupling with a naphthol. For example, in the synthesis of analogous compounds (e.g., Solvent Red 3), stoichiometric amounts of the ligand (e.g., 4-ethoxyphenyldiazonium salt) are reacted with 1-naphthalenol in ethanol under controlled pH (adjusted to ~7–9 using NaOH or acetic acid). Stirring at room temperature for 24 hours ensures complete coupling .
- Optimization : Key parameters include pH control to prevent side reactions, solvent selection (ethanol or water-ethanol mixtures for solubility), and stoichiometric ratios of diazonium salt to naphthol (typically 1:1). Reaction time and temperature (room temperature vs. reflux) should be tested to maximize yield .
Q. How can purity and structural integrity of synthesized 1-Naphthalenol azo derivatives be validated?
- Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For example:
- Mass Spectrometry (MS) : Electron ionization (EI) MS can confirm molecular weight (e.g., C₁₆H₁₁ClN₂O for a chlorinated analog, m/z 282.724) .
- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions; λmax values can verify conjugation .
- Melting Point Analysis : Compare observed melting points (e.g., 165–168°C for 4-nitro-1-naphthalenol) with literature values to assess purity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for azo-naphthalenol derivatives?
- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to tautomerism or steric effects) can be addressed via density functional theory (DFT) calculations. For example:
- Tautomerism Analysis : Model enol-keto tautomerization energetics to predict dominant forms in solution.
- Spectral Simulation : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to assign ambiguous signals .
Q. What strategies mitigate challenges in synthesizing sterically hindered azo-naphthalenol derivatives?
- Methodology :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky substituents.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive derivatives .
Q. How can in vitro models assess the environmental toxicity of azo-naphthalenol degradation products?
- Methodology :
- Degradation Studies : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂/Fe²⁺) to simulate environmental breakdown. Monitor products via LC-MS .
- Toxicity Assays : Use cell lines (e.g., HepG2 for hepatic toxicity) or bacterial models (e.g., Vibrio fischeri bioluminescence inhibition) to evaluate ecotoxicological effects. Reference inclusion criteria from toxicological profiles (e.g., systemic effects on hepatic/renal systems) .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for azo-naphthalenol derivatives in different solvents?
- Methodology :
- Solvent Polarity : Correlate solubility with Hansen solubility parameters (δD, δP, δH). For example, ethanol (δ = 26.5 MPa¹/²) may dissolve polar azo compounds better than toluene (δ = 18.2 MPa¹/²) .
- Temperature Dependence : Measure solubility at multiple temperatures (e.g., 25°C vs. 60°C) to identify trends.
Q. What analytical approaches validate the stability of azo-naphthalenol complexes under varying pH conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
